(S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

RAS Inhibition Chiral Synthesis Oncology

This enantiopure, Boc-protected amino acid is the critical chiral intermediate for RMC-6236 (Daraxonrasib), a first-in-class oral RAS(ON) inhibitor in clinical development for RAS-driven cancers. The precise (S)-stereochemistry at the alpha-carbon and the 4-bromothiazole motif are integral to the final drug structure—substitution with the (R)-enantiomer or des-bromo analog is not scientifically viable. The 4-Br atom serves as an essential synthetic handle for late-stage Pd-catalyzed cross-coupling (Suzuki, Buchwald, etc.), enabling post-assembly diversification in SPPS workflows and systematic SAR studies. Ideal for generating diverse thiazole-modified peptide libraries inaccessible with non-brominated building blocks.

Molecular Formula C11H15BrN2O4S
Molecular Weight 351.22 g/mol
Cat. No. B15553447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Molecular FormulaC11H15BrN2O4S
Molecular Weight351.22 g/mol
Structural Identifiers
InChIInChI=1S/C11H15BrN2O4S/c1-11(2,3)18-10(17)13-6(9(15)16)4-8-14-7(12)5-19-8/h5-6H,4H2,1-3H3,(H,13,17)(H,15,16)/t6-/m0/s1
InChIKeyLUCLYJDULYUBBG-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(4-Bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid: A Critical Chiral Intermediate for RAS-Targeted Therapeutics


(S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS 2641451-74-1) is an enantiopure, Boc-protected, non-proteinogenic amino acid derivative belonging to the class of 4-bromothiazole-containing alanine analogs . It serves as a crucial advanced building block in medicinal chemistry, distinguished by the presence of a (4-bromothiazol-2-yl)methyl side chain on an L-alanine scaffold . This compound is not intended as a final bioactive entity but rather as a highly specialized, chiral intermediate deployed in the multi-step synthesis of complex pharmaceutical agents, particularly next-generation inhibitors targeting the RAS oncoprotein .

Why (S)-3-(4-Bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid Cannot Be Interchanged with Common Analogs


Substituting (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid with a closely related analog—such as its (R)-enantiomer, the des-bromo analog Boc-3-(4-thiazolyl)-L-alanine, or other halogen variants—is not scientifically viable. The precise stereochemical configuration at the alpha-carbon is essential for maintaining the correct three-dimensional geometry required for downstream chiral recognition in advanced drug candidates like RMC-6236 (Daraxonrasib) . Furthermore, the specific 4-bromo substitution on the thiazole ring is a critical synthetic handle for enabling late-stage functionalization via cross-coupling reactions, a capability that the non-brominated or differently substituted analogs cannot replicate without extensive and costly synthetic pathway redesign [1].

Quantitative Differentiation Evidence for (S)-3-(4-Bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid


Stereochemical Purity is Essential for Maintaining Potency of the Downstream RAS Inhibitor RMC-6236

The (S)-enantiomer is the specific chiral building block required for the synthesis of the clinical-stage RAS inhibitor RMC-6236 . While direct potency data for the target intermediate itself is not reported, the downstream compound RMC-6236 exhibits high potency with EC50 values ranging from 28-220 nM against multiple RAS variants . The use of the (R)-enantiomer or a racemic mixture would introduce a stereochemical mismatch, resulting in a structurally distinct and therapeutically ineffective final product, as chirality is fundamental to the drug's target engagement.

RAS Inhibition Chiral Synthesis Oncology Enantiomeric Purity

The 4-Bromo Substituent Provides a Distinct Synthetic Handle Absent in the Non-Halogenated Analog

The presence of a bromine atom at the 4-position of the thiazole ring is a key differentiator from non-halogenated analogs like Boc-3-(4-thiazolyl)-L-alanine. The C-Br bond is a well-established and versatile functional group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) . This enables the efficient introduction of diverse aryl, heteroaryl, or amine motifs onto the thiazole core at a late stage of a synthetic sequence. The non-brominated analog lacks this orthogonal reactivity, requiring more complex and lower-yielding routes to achieve similar structural diversification .

Cross-Coupling Late-Stage Functionalization Synthetic Chemistry Halogenated Building Blocks

Validated High Purity as a Critical Procurement Metric for Reproducible Research

Analytical validation from reputable commercial sources confirms that this compound is available with exceptionally high purity, specifically at 99.90% as determined by HPLC . This level of purity is a critical procurement specification for an advanced intermediate, as impurities can act as chain terminators in solid-phase synthesis or lead to off-target effects in downstream biological assays. While many related building blocks are offered at lower purity grades (e.g., ≥98%), the availability of a 99.90% pure batch provides a quantifiable assurance of quality and consistency .

Quality Control Reproducibility Analytical Chemistry Procurement

Primary Research and Industrial Applications for (S)-3-(4-Bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid


Synthesis of Clinical-Stage RAS(ON) Inhibitors (e.g., RMC-6236/Daraxonrasib)

The primary and most critical application for this compound is as a dedicated chiral intermediate in the multi-step synthesis of RMC-6236 (Daraxonrasib), a first-in-class, oral, broad-spectrum RAS(ON) inhibitor currently in clinical development for RAS-driven cancers. The precise (S)-stereochemistry and the 4-bromothiazole motif are integral to the final drug's structure . This compound is essential for any research group involved in replicating the RMC-6236 synthesis, conducting preclinical studies on this specific chemotype, or developing related analogs within this important therapeutic class.

Diversification of Peptide and Peptidomimetic Libraries via Late-Stage Functionalization

Due to the reactive 4-bromo handle, this building block is uniquely suited for generating diverse libraries of thiazole-modified peptides and peptidomimetics . In a typical solid-phase peptide synthesis (SPPS) workflow, the compound is incorporated into a growing peptide chain using its free carboxylic acid. After chain assembly and cleavage, the Boc group is removed to reveal the amine. The crucial 4-bromine atom remains intact, enabling a subsequent and orthogonal 'post-assembly' diversification step via palladium-catalyzed cross-coupling to introduce various functionalities. This strategy is not feasible with the common non-brominated analog Boc-3-(4-thiazolyl)-L-alanine .

Structure-Activity Relationship (SAR) Studies on Thiazole-Containing Bioactive Molecules

This compound is a valuable tool for medicinal chemists conducting SAR studies around a thiazole-containing pharmacophore. By using it as a core intermediate, researchers can systematically vary the substitution pattern on the thiazole ring through cross-coupling of the bromine atom . This approach allows for the exploration of how changes at this specific position impact biological activity, target engagement, and physicochemical properties, providing insights that are not accessible when using simpler, unsubstituted thiazole building blocks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.